(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-6-9-23-15-8-7-14(25-2)12-18(15)29-21(23)22-20(24)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-8,10-12H,1,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMILSKPGFBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like sodium hydride.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the ylidene intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the ylidene linkage, converting it to a saturated amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
The target compound belongs to the benzothiazole-imine-benzamide family. Key analogs from the literature include thiadiazole-based derivatives (e.g., compounds 6 , 8a–d , 4g , 4h in and ). Structural differences include:
- Heterocyclic core : Benzothiazole (target) vs. 1,3,4-thiadiazole (analogs). Benzothiazoles exhibit greater aromatic stabilization due to fused benzene-thiazole rings, whereas thiadiazoles are smaller, more electron-deficient heterocycles.
- Substituents :
Physicochemical Properties
Electronic and Steric Effects
- Allyl vs.
Biological Activity
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.43 g/mol. The structural configuration includes a benzothiazole moiety linked to a trimethoxybenzamide group, which is believed to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.43 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors.
- Anticancer Activity : The compound has shown potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. By binding to the colchicine site on tubulin, it can disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by inhibiting the FtsZ protein, essential for bacterial cell division.
- Anti-inflammatory Effects : The presence of methoxy groups in its structure may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 and A549 cells. The compound's IC50 values ranged from 25 to 90 nM, indicating potent activity against these cell lines .
Case Study: Tubulin Polymerization Inhibition
A study focused on the inhibition of tubulin polymerization showed that derivatives similar to this compound could effectively inhibit cancer cell growth by interfering with microtubule formation. This mechanism was confirmed through cell cycle analysis and tubulin binding assays .
Comparative Analysis
When compared to other benzothiazole derivatives with similar structures, this compound exhibits unique properties due to its specific substitution patterns. For instance:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene) | 25 - 90 | Tubulin polymerization inhibition |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)thieno[b]pyridine | 30 - 100 | Cell cycle arrest |
| 7-Hydroxy-6-methoxy-2-methyl-benzofuran | 50 - 150 | Antiproliferative via microtubule disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
